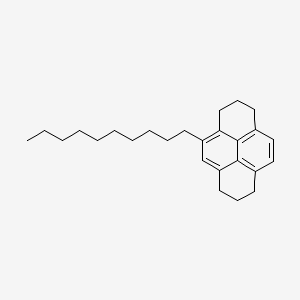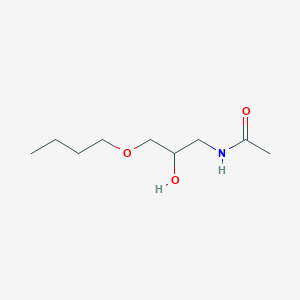![molecular formula C15H9Cl3N2O3S B13795428 3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)
3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H9Cl3N2O3S. This compound is characterized by the presence of multiple chlorine atoms and a benzoyl group, making it a significant subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with 2-chlorobenzoyl isothiocyanate in the presence of a base such as triethylamine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide and thioamide bonds can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.
科学的研究の応用
3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of cellular signaling and metabolic pathways.
類似化合物との比較
Similar Compounds
- 3,5-Dichlorobenzoic acid
- 2-Chlorobenzoyl isothiocyanate
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical and biological properties
特性
分子式 |
C15H9Cl3N2O3S |
|---|---|
分子量 |
403.7 g/mol |
IUPAC名 |
3,5-dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Cl3N2O3S/c16-7-5-9(14(22)23)12(11(18)6-7)19-15(24)20-13(21)8-3-1-2-4-10(8)17/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChIキー |
IQWXZPMANLTSAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Chloro(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B13795349.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
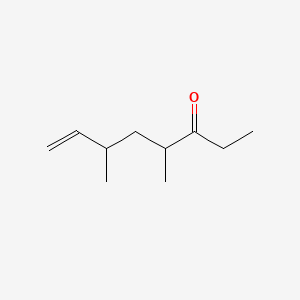
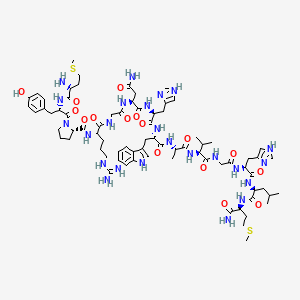
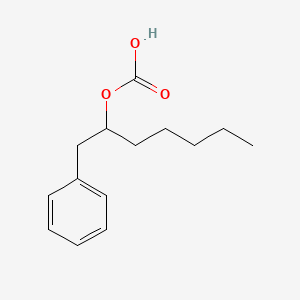
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)

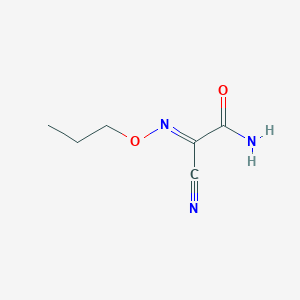
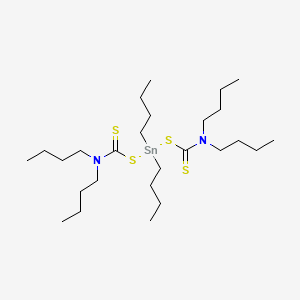
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
